molecular formula C11H15NO2 B15051834 [Methyl-(2-methyl-benzyl)-amino]-acetic acid

[Methyl-(2-methyl-benzyl)-amino]-acetic acid

Cat. No.: B15051834
M. Wt: 193.24 g/mol
InChI Key: YGACSDNWFOUNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Methyl-(2-methyl-benzyl)-amino]-acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group attached to the benzyl ring and an amino group linked to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl-(2-methyl-benzyl)-amino]-acetic acid typically involves the reaction of 2-methylbenzylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methylbenzylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[Methyl-(2-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[Methyl-(2-methyl-benzyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Methyl-(2-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context

Properties

IUPAC Name

2-[methyl-[(2-methylphenyl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-5-3-4-6-10(9)7-12(2)8-11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACSDNWFOUNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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